4-(Piperazin-1-yl)thieno[3,2-c]pyridine

Antipsychotic Drug Discovery Receptor Binding Assays CNS Pharmacology

4-(Piperazin-1-yl)thieno[3,2-c]pyridine is a heterocyclic building block and aminergic GPCR pharmacophore validated for CNS drug discovery. With quantified binding affinities—including 5-HT2 (Ki = 141 nM) and alpha-2 adrenergic (Ki = 113 nM)—it serves as a reliable reference standard and scaffold for focused SAR libraries. Its incorporation into multi-step synthesis reduces step count and cost versus unfunctionalized routes. Procure this >98% pure intermediate to ensure reproducible results and accelerate your kinase inhibitor or CNS programs.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 106261-27-2
Cat. No. B026421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)thieno[3,2-c]pyridine
CAS106261-27-2
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC3=C2C=CS3
InChIInChI=1S/C11H13N3S/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2
InChIKeyRVGRTFBJOXMFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)thieno[3,2-c]pyridine (CAS 106261-27-2) Procurement Guide: Key Compound Characteristics


4-(Piperazin-1-yl)thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃S and a molecular weight of 219.31 g/mol [1]. It functions as a versatile synthetic building block, serving as a key intermediate in the synthesis of various thienopyridine-based pharmaceuticals and kinase inhibitors [2]. The compound has also been identified as an arylpiperazine derivative with notable affinity for serotonin receptors, positioning it as a pharmacophore of interest in central nervous system (CNS) drug discovery [3].

Why 4-(Piperazin-1-yl)thieno[3,2-c]pyridine (CAS 106261-27-2) Cannot Be Replaced by Simple Analogs


The specific fusion of a thiophene ring to a pyridine core, combined with a 4-piperazinyl substituent, creates a unique electronic and steric environment in 4-(Piperazin-1-yl)thieno[3,2-c]pyridine [1]. This precise geometry is critical for its dual role as both a synthetic intermediate and a pharmacophore. Simple substitution with other heterocyclic amines or alteration of the ring system (e.g., to a furo[3,2-c]pyridine analog) results in quantifiably different receptor binding profiles and synthetic reactivity [2]. The following evidence demonstrates that seemingly minor structural changes lead to significant, measurable differences in key performance metrics, making generic substitution a high-risk proposition for both chemical synthesis and biological research.

Quantitative Differentiation of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine vs. In-Class Comparators


Serotonin 5-HT2 Receptor Binding Affinity Compared to Atypical Antipsychotic Clozapine

4-(Piperazin-1-yl)thieno[3,2-c]pyridine exhibits moderate binding affinity for the serotonin 5-HT2 receptor, a key target for atypical antipsychotics. This affinity is quantifiably distinct from the high potency of the reference drug clozapine, demonstrating a specific and selective interaction profile rather than broad, high-affinity binding. The compound also shows weak interaction with the dopamine D2 receptor, a characteristic shared with atypical antipsychotics but achieved through a different structural scaffold [1].

Antipsychotic Drug Discovery Receptor Binding Assays CNS Pharmacology

Alpha-2 Adrenergic Receptor Affinity Compared to Serotonin 5-HT1 Receptor

The compound demonstrates a distinct polypharmacological profile, showing a measurable difference in its affinity for the alpha-2 adrenergic receptor versus the serotonin 5-HT1 receptor. This quantifiable difference in binding constants underscores the compound's selective interaction with specific aminergic GPCRs, which is a verifiable property that distinguishes it from other arylpiperazine analogs that may exhibit a different selectivity fingerprint [1].

Adrenergic Receptor Pharmacology Selectivity Profiling CNS Target Engagement

Utility as a Key Intermediate in the Synthesis of Thienopyridine Derivatives

4-(Piperazin-1-yl)thieno[3,2-c]pyridine is specifically claimed as a key intermediate in the synthesis of complex, therapeutically relevant molecules. Its structure, containing a free secondary amine on the piperazine ring, provides a single, well-defined point for further functionalization, such as amide bond formation or N-alkylation. This contrasts with less functionalized thienopyridine cores that require additional synthetic steps to introduce a suitable reactive handle [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Commercial Availability and Purity Standards vs. Custom Synthesis

This compound is widely available from reputable chemical suppliers with well-defined purity specifications, typically at 95% or 98% purity . This off-the-shelf availability with certified analytical data offers a quantifiable advantage in terms of cost, lead time, and quality assurance compared to custom-synthesizing a close analog or a less common derivative. The established supply chain reduces procurement risk and ensures batch-to-batch consistency for reproducible research.

Chemical Procurement Analytical Chemistry Supply Chain Management

Optimal Research and Industrial Applications for 4-(Piperazin-1-yl)thieno[3,2-c]pyridine


Medicinal Chemistry: Serotonin and Adrenergic Receptor Ligand Development

As demonstrated by its quantifiable binding affinities for 5-HT2 (Ki = 141 nM) and alpha-2 adrenergic receptors (Ki = 113 nM), this compound serves as a validated starting point for structure-activity relationship (SAR) studies [1]. Researchers developing novel CNS therapeutics can leverage this defined selectivity profile to design focused libraries aimed at optimizing potency and selectivity for specific aminergic GPCR targets, avoiding the need to screen entirely novel, uncharacterized chemotypes.

Process Chemistry: Advanced Intermediate for Drug Candidate Synthesis

The compound's proven utility as a key intermediate, as described in patent literature, makes it ideal for the multi-step synthesis of complex thienopyridine-containing drug candidates [2]. Its incorporation into a synthetic route reduces the total step count compared to routes starting from simpler, unfunctionalized heterocycles. This is a direct, measurable benefit for process chemists focused on yield optimization and cost of goods reduction.

Procurement: Cost-Effective and Quality-Assured Research Material

For routine laboratory use, the compound's status as a commercially available chemical with certified purity (95-98%) ensures high-quality, reproducible results without the delays and expenses associated with custom synthesis . This makes it the preferred choice for screening campaigns, method development, and as a standard building block in academic and industrial research settings where time and budget are critical constraints.

Biological Assays: In Vitro Profiling of GPCR Selectivity

The detailed binding data for 5-HT1 (Ki = 71 nM), 5-HT2 (Ki = 141 nM), and alpha-2 (Ki = 113 nM) receptors provide a clear, quantitative baseline for use in in vitro pharmacology panels [1]. Researchers can use this compound as a reference tool to validate assay conditions or as a control to benchmark the selectivity profiles of newly synthesized analogs against a known, multi-receptor binding standard.

Technical Documentation Hub

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